6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKOOXNQYHVCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of amidoximes with carboxylic acid derivatives under basic conditions to form the oxadiazole ring . This is followed by a cyclocondensation reaction to attach the oxadiazole ring to the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties.
Materials Science: It is used in the development of new materials, including polymers and dyes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the behavior of other functional groups in biological systems . This allows the compound to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Comparative Physical Properties
| Compound | Core Structure | Substituent Position | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine | Pyridine | 6-oxadiazole, 3-amine | Not reported | Amine, oxadiazole |
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | Benzaldehyde | 2-oxadiazole | 66–68 | Aldehyde, oxadiazole |
| 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | Benzaldehyde | 3-oxadiazole | 105–109 | Aldehyde, oxadiazole |
| Navacaprant | Quinoline | 3-oxadiazole | Not reported | Quinoline, oxadiazole, piperidine |
Biological Activity
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C₈H₈N₄O
- Molecular Weight : 176.18 g/mol
- CAS Number : 1516570-82-3
Biological Activity Overview
The biological activity of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine has been explored in various studies, with a focus on its anticancer properties and potential as an enzyme inhibitor.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance:
-
Cytotoxicity Studies :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The IC₅₀ values were reported to be comparable to established chemotherapeutics like doxorubicin .
- Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .
- Mechanism of Action :
Case Studies
Several case studies have highlighted the efficacy and mechanisms of action for similar oxadiazole derivatives:
- Study on Oxadiazole Derivatives :
- Inhibition of Kinases :
Data Table: Comparison of Biological Activities
| Compound Name | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine | MCF-7 | < 1 | Apoptosis via caspase activation |
| Oxadiazole Derivative A | MEL-8 | 0.48 | Apoptosis induction |
| Oxadiazole Derivative B | HCT116 | 0.78 | Cell cycle arrest |
Q & A
Q. What are the common synthetic routes for preparing 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions involving pyridine-3-amine derivatives and substituted oxadiazole precursors. For example, hydrazine hydrate and carbon disulfide in basic media can facilitate the formation of oxadiazole rings, as seen in analogous syntheses of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol derivatives . Optimization of reaction time (e.g., 6 hours at room temperature for Schiff base formation) and stoichiometric ratios (e.g., 1:1 molar ratios of amine to aldehyde) are critical for maximizing yield .
Q. Which spectroscopic techniques are most reliable for characterizing 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure, particularly the oxadiazole ring and pyridinyl substituents. Infrared (IR) spectroscopy helps identify functional groups like C=N and N-H stretches. Mass spectrometry (MS) provides molecular ion validation, while elemental analysis ensures purity .
Q. How can researchers address solubility challenges during biological assays for this compound?
The compound’s limited aqueous solubility can be mitigated by using polar aprotic solvents (e.g., DMSO) or ethanol-water mixtures (1:1) for recrystallization, as demonstrated in analogous triazole-pyridine derivatives . Surfactants or co-solvents like Tween-80 may also enhance solubility in in vitro assays.
Advanced Research Questions
Q. What strategies are recommended for optimizing the synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine to improve purity and scalability?
Advanced purification methods, such as column chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC, are effective. Catalytic methods, like palladium-mediated coupling (e.g., Pd(PPh₃)₄ in DME:H₂O), can enhance regioselectivity and reduce byproducts in analogous pyridine-oxadiazole systems .
Q. How do structural modifications to the oxadiazole ring impact the compound’s biological activity?
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., methyl at the 3-position of oxadiazole) enhance stability and target binding. Molecular docking simulations suggest that the oxadiazole ring participates in hydrogen bonding with enzyme active sites, as seen in COX-2 inhibitor studies .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., pH, solvent). Standardized protocols, such as the DPPH radical scavenging assay for antioxidants and MTT assays for cytotoxicity, should be employed. Comparative studies with structural analogs (e.g., triazole-thiol derivatives) can clarify mechanistic differences .
Q. How can computational modeling predict the stability of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine under varying pH conditions?
Density Functional Theory (DFT) calculations can model protonation states and degradation pathways. For instance, the oxadiazole ring’s resistance to hydrolysis at neutral pH contrasts with its susceptibility to acidic or basic conditions, as shown in pyridazine analogs .
Q. What analytical methods are recommended for detecting degradation products of this compound in long-term stability studies?
High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection is optimal. Accelerated stability studies (40°C/75% RH) coupled with LC-MS can identify oxidation products (e.g., hydroxylated derivatives) and substitution byproducts .
Q. How does the methyl group on the oxadiazole influence the compound’s reactivity in nucleophilic substitution reactions?
The 3-methyl group sterically hinders electrophilic attack at the oxadiazole’s 5-position, directing reactivity toward the pyridinyl amine. This is consistent with studies on 6-ethoxypyridazin-3-amine, where electron-donating substituents reduce electrophilic substitution rates .
Q. What in silico tools are most effective for predicting the pharmacokinetic properties of this compound?
Tools like SwissADME and pkCSM can predict absorption, distribution, and metabolism. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are valuable for assessing target binding and conformational stability, as applied in COX-2 inhibitor research .
Methodological Notes
- Synthesis Optimization : Reaction monitoring via TLC or in situ IR ensures intermediate stability .
- Data Validation : Cross-referencing NMR shifts with databases (e.g., PubChem) minimizes misassignment .
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants) to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
